2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one
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Overview
Description
2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is an organic heterobicyclic compound. It is a member of the organonitrogen and organosulfur heterocyclic compounds, characterized by its unique structure that includes a benzothiolo and pyrimidinone moiety .
Preparation Methods
The synthesis of 2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves several stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced sulfur-containing compounds.
Scientific Research Applications
2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases involving oxidative stress.
Industry: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved often include redox reactions and the modulation of enzyme activity .
Comparison with Similar Compounds
Compared to other similar compounds, 2-Pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one stands out due to its unique combination of a benzothiolo and pyrimidinone moiety. Similar compounds include:
- 3-Prop-2-enyl-2-sulfanylidene-5,6,7,8-tetrahydro-1H-1benzothiolo[2,3-d]pyrimidin-4-one
- 2-[5-(3-chloro-4-methylphenyl)-2-furyl]-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4-one These compounds share structural similarities but differ in their specific functional groups and overall reactivity.
Properties
CAS No. |
4594-43-8 |
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Molecular Formula |
C18H24N2OS2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
2-pentylsulfanyl-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |
InChI |
InChI=1S/C18H24N2OS2/c1-3-5-8-12-22-18-19-16-15(17(21)20(18)11-4-2)13-9-6-7-10-14(13)23-16/h4H,2-3,5-12H2,1H3 |
InChI Key |
KXRCOGMVIKUWSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCSC1=NC2=C(C3=C(S2)CCCC3)C(=O)N1CC=C |
Origin of Product |
United States |
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